3-Bromo-5-chloro-2-(difluoromethoxy)aniline
Description
Significance of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Sciences
Substituted anilines are crucial intermediates in the synthesis of a wide array of complex organic compounds. They serve as foundational materials for creating pharmaceuticals, agrochemicals, dyes, and advanced materials. nbinno.com In medicinal chemistry, the aniline scaffold is present in numerous drug candidates and approved therapeutics. cresset-group.com A study found that 187 FDA-approved drugs contain at least one aniline in their chemical structures. The ability to modify the aniline ring allows medicinal chemists to optimize a compound's pharmacological profile, including its bioavailability, solubility, and selectivity for a biological target. cresset-group.com
However, the aniline motif itself can present challenges, such as metabolic instability or the potential for toxicity. cresset-group.comacs.orgnih.gov The liver's metabolic processes can sometimes convert anilines into reactive metabolites, which may lead to adverse effects. nih.govumich.edufuturity.org This has driven chemists to develop strategies for modifying aniline structures to mitigate these risks while retaining or enhancing their therapeutic efficacy, often through the addition of specific substituents. cresset-group.com
Role of Halogenation and Fluorination in Modulating Aromatic Compound Properties
The introduction of halogen atoms onto an aromatic ring is a powerful strategy for modulating a molecule's properties. Halogenation, an electrophilic aromatic substitution reaction, can alter a compound's reactivity, lipophilicity, and metabolic stability. Bromine and chlorine, as seen in the target molecule, are common substituents used to influence these characteristics.
Fluorine and fluorine-containing groups, in particular, have a profound impact on molecular properties and have become increasingly important in drug design. mdpi.comnih.gov The incorporation of fluorinated moieties like the difluoromethoxy group (–OCF2H) can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and increasing their biological half-life. mdpi.com
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability. mdpi.comnih.gov
Modulation of Acidity/Basicity: The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups.
Unique Bonding Interactions: The difluoromethoxy group can act as a "lipophilic hydrogen bond donor," a unique characteristic that allows it to form favorable interactions with biological targets like proteins. nih.govacs.org
Rationale for Investigating Complex Aryl-Difluoromethoxy-Aniline Structures
The specific structure of 3-Bromo-5-chloro-2-(difluoromethoxy)aniline is a deliberate convergence of the principles outlined above. The rationale for designing and investigating such a multi-substituted molecule lies in the synergistic effect of its components. The aniline core provides a versatile and proven scaffold for biological activity. The bromo and chloro substituents further modify the electronic landscape and lipophilicity of the aromatic ring.
The difluoromethoxy group is of particular interest in modern drug discovery. nih.gov It is considered a bioisostere of more common functional groups like hydroxyl (–OH) or thiol (–SH), meaning it can mimic their spatial and electronic properties while offering superior metabolic stability. acs.org Its ability to enhance cell membrane permeability and engage in unique hydrogen bonding interactions makes it a highly desirable feature in the design of new therapeutic agents. nih.gov Therefore, the investigation of complex structures like this compound is driven by the goal of creating novel chemical entities with a highly controlled and optimized set of properties for potential use as advanced intermediates in the development of new pharmaceuticals or specialized materials. nih.govacs.org
Physicochemical Properties of this compound
Below is a table summarizing the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C7H5BrClF2NO | scbt.com |
| Molecular Weight | 272.47 g/mol | scbt.com |
| Appearance | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF2NO/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWKSPQDPXFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245187 | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-52-0 | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic analysis of 3-bromo-5-chloro-2-(difluoromethoxy)aniline suggests several potential synthetic pathways. The primary strategic disconnections involve the carbon-halogen bonds, the carbon-oxygen bond of the difluoromethoxy group, and the installation of the amine functionality.
Two principal retrosynthetic routes emerge:
Route A: This approach involves the late-stage introduction of the halogen atoms. The primary disconnection is made at the C-Br and C-Cl bonds, leading back to the precursor 2-(difluoromethoxy)aniline (B1298309). This strategy relies on highly regioselective halogenation methods that can precisely install the bromine and chlorine atoms at the C3 and C5 positions, respectively, on a pre-existing difluoromethoxylated aniline (B41778) scaffold.
Route B: This strategy prioritizes the early establishment of the halogenation pattern. The key disconnection is at the C-O bond of the difluoromethoxy group. This pathway begins with a pre-functionalized 3-bromo-5-chloro-2-aminophenol intermediate. The final step would then be the introduction of the difluoromethoxy group onto the phenolic oxygen. A variation of this route involves starting with 3-bromo-5-chloroaniline (B31250), converting it to the corresponding phenol, and then performing the difluoromethoxylation.
The choice between these routes depends on the availability of starting materials and the efficiency and selectivity of the key chemical transformations involved in each pathway.
Development of Precursor Synthesis Routes
The successful synthesis of the target molecule is contingent upon the efficient preparation of key precursors, namely the halogenated aniline scaffold and the introduction of the difluoromethoxy group.
The construction of polysubstituted anilines is a foundational aspect of the synthesis. For Route B, a key intermediate is 3-bromo-5-chloroaniline. The synthesis of such compounds often involves electrophilic aromatic substitution on an aniline derivative. Direct halogenation of unprotected anilines can be challenging due to the high reactivity of the ring and the potential for over-halogenation and oxidation.
Another critical precursor is 2-aminophenol (B121084). The direct synthesis of 2-aminophenol derivatives from readily available nitroarenes has been achieved through excited-state copper catalysis, offering a streamlined protocol with broad substrate scope and tolerance for various functional groups. nih.gov This method could potentially be adapted for the synthesis of halogenated 2-aminophenol intermediates.
The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, and its introduction onto aromatic systems is a critical transformation. This is typically achieved by the difluoromethylation of a corresponding phenol. The reaction generally involves a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (Freon 22) or diethyl (bromodifluoromethyl)phosphonate, and a base.
Recent advancements have focused on milder, more efficient protocols. Photoinduced, transition-metal-free methods have emerged for the difluoroalkylation of anilines and other aromatic systems. researchgate.netacs.orgnih.gov These methods can operate via the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, which upon photoirradiation, initiates the reaction. acs.org Another approach uses an organic photocatalyst, such as Eosin Y, under visible light irradiation to generate the necessary radical intermediates. acs.orgnih.gov These techniques are notable for their operational simplicity and mild reaction conditions. researchgate.netacs.org
The table below summarizes representative conditions for difluoroalkylation.
| Method | Catalyst/Conditions | Substrate | Reagent | Yield |
| Organophotocatalysis | Eosin Y, 525 nm light | Aniline | Ethyl iodo-difluoroacetate | Good |
| EDA Complex | 427 nm light, Na₂CO₃ | Aniline | Ethyl iodo-difluoroacetate | Up to 89% |
This table presents generalized data based on modern difluoroalkylation methods. acs.org
Direct Synthesis Approaches to this compound
Direct approaches aim to construct the target molecule in fewer steps, often by performing key functionalizations on a more complex substrate.
This approach, corresponding to Retrosynthetic Route A, would involve the sequential halogenation of 2-(difluoromethoxy)aniline. The directing effects of the amino (-NH₂) and difluoromethoxy (-OCF₂H) groups are paramount. Both are ortho-, para-directing. The strong activating, para-directing effect of the amino group would likely direct the first halogen (e.g., bromine) to the C5 position (para to the amino group, meta to the -OCF₂H group). The subsequent chlorination would then need to be directed to the C3 position.
Achieving high regioselectivity in such systems can be accomplished using specific reagents and conditions. The use of N-halosuccinimides (NCS, NBS) in solvents like hexafluoroisopropanol (HFIP) has been shown to enable mild and highly regioselective halogenation of a wide range of arenes. organic-chemistry.org HFIP can enhance the reactivity of the halogenating agent, often obviating the need for a catalyst. organic-chemistry.org The solvent's unique properties can influence the selectivity of the halogenation, which would be crucial for differentiating the C3 and C5 positions in the 2-(difluoromethoxy)aniline precursor. nih.gov
The table below outlines common reagents for regioselective halogenation.
| Halogenation | Reagent | Solvent | Key Feature |
| Chlorination | N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity organic-chemistry.org |
| Bromination | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity organic-chemistry.org |
| Chlorination/Bromination | CuCl₂ / CuBr₂ | Ionic Liquid | High para-selectivity for unprotected anilines beilstein-journals.org |
This strategy aligns with Retrosynthetic Route B, where the final key step is the difluoromethoxylation of a pre-formed 3-bromo-5-chloro-2-aminophenol. The presence of halogen substituents on the aromatic ring can influence the reactivity of the phenolic hydroxyl group. The general methods for difluoromethoxylation, such as using a difluoromethyl source under basic conditions, would be applicable here.
Visible light-catalyzed methods are particularly attractive for late-stage functionalization, as they often proceed under mild conditions that are compatible with a variety of functional groups. conicet.gov.ar The application of these photocatalytic techniques to a halogenated aminophenol substrate could provide an efficient and direct route to the final product. conicet.gov.ar The choice of base, solvent, and difluoromethyl source would need to be optimized to achieve a high yield for this specific transformation.
Multi-Component Reactions for Substituted Aniline Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCR strategies have been developed for the synthesis of substituted anilines, which could be adapted for the synthesis of this compound.
One notable approach involves a three-component reaction of ketones, N-acylpyridinium salts, and amines to produce meta-substituted anilines. rsc.org This metal- and additive-free method provides a straightforward protocol for creating anilines with diverse substitution patterns. rsc.org The reaction proceeds through the formation of intermediates that subsequently cyclize and aromatize to yield the final aniline product. The versatility of this method is demonstrated by its tolerance for various functional groups on all three components. rsc.org
Another strategy is the gold-catalyzed three-component reaction involving two different alkynes and a nitrogen source. researchgate.net This method proceeds via a domino reaction sequence, including a formal (3+2) annulation followed by a Diels-Alder reaction, to furnish a wide variety of substituted anilines in a modular fashion. researchgate.net The use of a cationic gold catalyst is crucial for selectively activating the alkyne substrates. researchgate.net
A green, regioselective, one-step MCR has also been reported for the synthesis of N-substituted and N,N-disubstituted anilines. acs.org This reaction utilizes an aldehyde, a cyclohex-2-enone derivative, and a primary or secondary amine. acs.org The process is noted for its adherence to several principles of Green Chemistry and its ability to produce good yields and regioselectivity. acs.org The proposed mechanism involves the formation of imine and iminium intermediates. acs.org
These MCRs highlight the potential for creating complex substituted anilines from simple, readily available starting materials. While a direct MCR synthesis of this compound has not been specifically reported, these methodologies provide a conceptual framework for designing such a convergent synthesis.
Table 1: Comparison of Selected Multi-Component Reactions for Aniline Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Ketone-Acylpyridinium-Amine Reaction | Substituted methylvinyl ketones, N-acylpyridinium salts, Amines | Metal- and additive-free | Access to meta-substituted anilines; high diversity. rsc.org |
| Gold-Catalyzed Annulation | Two different alkynes, Nitrogen source | Cationic gold catalyst | Modular synthesis; proceeds via a domino reaction. researchgate.net |
| Aldehyde-Cyclohexenone-Amine Reaction | Nonenolizable aldehyde, Cyclohex-2-enone, Amine | None specified; "green" conditions | Regioselective; one-step process. acs.org |
| Acetone-Amine-Diketone Reaction | Acetone, Amines, 1,3-Diketones | Conventional heating or microwave irradiation | Facile method from acyclic precursors. rsc.org |
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring the economic viability and scalability of a synthetic process. For a multi-step synthesis of a complex molecule like this compound, each step must be carefully optimized. Key parameters that are typically investigated include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.
For instance, in the synthesis of N-propargyl anilines, a related class of compounds, reaction conditions were optimized by comparing different heating sources. researchgate.net Microwave irradiation was found to be superior to conventional heating, significantly reducing reaction times and improving yields. The optimization also involved screening different bases and additives to find the most effective combination. researchgate.net
In the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, another example of reaction optimization, various oxidants were tested. scielo.br Silver(I) oxide was identified as the most efficient. scielo.br The choice of solvent also had a significant impact on both the conversion of the starting material and the selectivity for the desired product. Acetonitrile (B52724) was found to provide the best balance, and it is considered a "greener" solvent than more traditional choices like dichloromethane (B109758) or benzene (B151609). scielo.br The study also determined that the reaction time could be substantially reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br
Table 2: Parameters for Reaction Condition Optimization
| Parameter | Objective | Example Application |
| Temperature | Increase reaction rate, control selectivity | N-propargylation of anilines under microwave heating. researchgate.net |
| Solvent | Improve solubility, influence reactivity, enable greener process | Use of acetonitrile in oxidative coupling reactions. scielo.br |
| Catalyst | Increase reaction rate, improve selectivity, lower activation energy | Gold-catalyzed synthesis of substituted anilines. researchgate.net |
| Reactant Stoichiometry | Maximize conversion of limiting reagent, minimize side products | Optimization of oxidant equivalents in coupling reactions. scielo.br |
| Reaction Time | Ensure complete reaction, minimize product degradation | Reduction of reaction time from 20h to 4h in neolignan synthesis. scielo.br |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated aromatic compounds, which often involves hazardous reagents and solvents, is an area where the application of green chemistry is particularly important.
One key principle is the use of safer solvents and reaction conditions. For example, the regioselective chlorination and bromination of unprotected anilines have been achieved using copper halides in ionic liquids. nih.gov This method avoids the need for hazardous operations like supplementing oxygen or gaseous HCl and circumvents the extra steps of protecting and deprotecting the aniline group. nih.gov Microwave-assisted synthesis in the absence of transition metals, ligands, or organic solvents has also been explored for producing anilines and phenols, offering a significant improvement in the environmental impact of these processes. tandfonline.com
Another green approach focuses on replacing hazardous reagents. The traditional bromination of acetanilide (B955) often uses elemental bromine, which is highly toxic and corrosive. A greener alternative involves using a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium. acs.org Similarly, environmentally benign methods for the electrophilic bromination of aromatics have been developed using an indole-based organocatalyst in heptane, a more lipophilic and less harmful solvent than traditional chlorinated solvents. rsc.org This system is also effective for substrates that are prone to oxidation, a common side reaction in halogenation. rsc.org
Furthermore, developing metal-free reactions is a significant goal in green chemistry. A one-pot, metal-free conversion of anilines to aryl bromides and iodides has been described, providing a convenient alternative to the classic Sandmeyer reaction, which typically uses copper salts. acs.org This method avoids the isolation of diazonium salt intermediates and has short reaction times. acs.org
Applying these principles to the synthesis of this compound would involve selecting less hazardous solvents and reagents, minimizing waste by improving atom economy, and potentially using catalytic methods to reduce the energy input and the need for stoichiometric reagents.
Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 3-Bromo-5-chloro-2-(difluoromethoxy)aniline, providing detailed information about the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group. The aromatic region will display two signals for the two non-equivalent aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with their coupling constants indicating a meta-relationship. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, amine, and difluoromethoxy substituents. The difluoromethoxy group's proton will appear as a triplet due to coupling with the two fluorine atoms. The amine protons are expected to produce a broad singlet, a characteristic feature of primary aromatic amines.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.10 | d | ~2.5 | H-6 |
| ~6.95 | d | ~2.5 | H-4 |
| ~6.70 | t | ~73.5 | OCF₂H |
The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons and one for the difluoromethoxy carbon. The chemical shifts of the aromatic carbons are determined by the nature and position of the substituents. The carbons directly attached to the electronegative bromine, chlorine, and oxygen atoms will be significantly deshielded. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145.0 | C-2 |
| ~140.0 | C-1 |
| ~135.0 | C-5 |
| ~125.0 | C-3 |
| ~120.0 | C-6 |
| ~118.0 | C-4 |
The ¹⁹F NMR spectrum provides a direct observation of the fluorine environment. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the single proton of the same group. The chemical shift will be characteristic of a difluoromethoxy group attached to an aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between coupled protons. In this case, a cross-peak is expected between the two aromatic protons (H-4 and H-6), confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes one-bond correlations between protons and their directly attached carbons. This will definitively link the aromatic proton signals to their corresponding carbon signals and the difluoromethoxy proton to its carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. The N-H stretching of the primary amine will appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine will be observed around 1250-1350 cm⁻¹. The C-O stretching of the aryl ether is expected in the 1200-1250 cm⁻¹ region. The C-F stretching vibrations of the difluoromethoxy group will likely produce strong absorptions in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C=C stretching of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
Table 4: Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3450 - 3350 | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 1250 - 1200 | C-O stretch | Aryl Ether |
| 1100 - 1000 | C-F stretch | Difluoromethoxy |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to study its fragmentation behavior under ionization. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. The fragmentation pattern will likely involve the loss of the difluoromethoxy group, as well as the sequential loss of the halogen atoms.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
|---|---|
| [M]+ | Molecular Ion |
| [M-OCF₂H]+ | Loss of difluoromethoxy group |
| [M-Br]+ | Loss of bromine |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
As of the current date, no crystallographic data for this compound has been deposited in major structural databases, including the Cambridge Structural Database (CSD). Consequently, a detailed analysis of its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters, which are typically determined through single-crystal X-ray diffraction, cannot be provided. The solid-state conformation, including the planarity of the aniline (B41778) ring and the orientation of its various substituents (bromo, chloro, difluoromethoxy, and amino groups), remains uncharacterized by this definitive technique.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Vibrational Spectroscopy (Raman) for Complementary Molecular Fingerprinting
Similarly, a thorough search of the scientific literature did not yield any published Raman spectra for this compound. Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the polarizability changes of its chemical bonds during vibration.
Without experimental or computational data, a specific assignment of Raman active modes for this compound is not possible. Such an analysis would typically identify the frequencies corresponding to key functional group vibrations, including but not limited to:
C-H stretching and bending modes of the aromatic ring.
C-N stretching of the aniline group.
N-H stretching and bending of the primary amine.
C-Br and C-Cl stretching vibrations.
Vibrational modes associated with the C-O-C and C-F bonds of the difluoromethoxy group.
Ring breathing and other skeletal modes of the substituted benzene (B151609) ring.
These specific vibrational frequencies and their relative intensities are crucial for detailed structural confirmation and for understanding the electronic effects of the various substituents on the molecular framework.
Table 2: Tentative Raman Spectral Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3500 | Data not available |
| C-H Aromatic Stretch | 3000-3100 | Data not available |
| C=C Aromatic Stretch | 1400-1600 | Data not available |
| C-N Stretch | 1250-1350 | Data not available |
| C-O-C Stretch | 1000-1300 | Data not available |
| C-F Stretch | 1000-1400 | Data not available |
| C-Cl Stretch | 600-800 | Data not available |
Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. For 3-Bromo-5-chloro-2-(difluoromethoxy)aniline, DFT calculations would be instrumental in understanding how the combination of bromo, chloro, amino, and difluoromethoxy substituents dictates its molecular geometry, orbital energies, and charge distribution.
Geometrical Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
The geometry of the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic and steric influences of the substituents. The C-Br and C-Cl bond lengths will be influenced by their interaction with the aromatic system. The orientation of the difluoromethoxy group (-OCHF₂) is of particular interest. Rotation around the C-O bond would lead to different conformers, and computational analysis would identify the most stable arrangement, likely governed by steric hindrance with the adjacent bromine atom and electronic interactions with the aniline's amino group. The planarity of the amino group (-NH₂) is another key parameter, as its pyramidalization is influenced by the electronic nature of the other ring substituents. In halogenated anilines, the degree of planarity of the amino group is enhanced with an increasing number of halogen substituents.
Table 1: Predicted Trends in Geometrical Parameters of this compound
| Parameter | Expected Trend/Observation | Rationale |
| Benzene Ring | Slight deviation from planarity | Substituent-induced steric and electronic strain |
| C-Br Bond Length | Consistent with typical aryl bromides | Influenced by electronic effects of other groups |
| C-Cl Bond Length | Consistent with typical aryl chlorides | Influenced by electronic effects of other groups |
| -OCHF₂ Conformation | Staggered conformation relative to the ring | Minimization of steric interactions |
| -NH₂ Group Geometry | Near-planar | Enhanced delocalization due to electron-withdrawing groups |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which is a strong electron-donating group. The LUMO, conversely, is likely to be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen and difluoromethoxy substituents. The presence of multiple electron-withdrawing groups (Br, Cl, and -OCHF₂) is expected to lower the energy of the LUMO. The HOMO-LUMO energy gap for halogenated anilines is generally observed to decrease with increased halogenation, suggesting that this compound would be a reactive species.
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Localization | Energy Level Influence |
| HOMO | Primarily on the aniline ring and amino group | Raised by the electron-donating amino group |
| LUMO | Distributed over the aromatic ring and electron-withdrawing groups | Lowered by the bromo, chloro, and difluoromethoxy groups |
| HOMO-LUMO Gap | Relatively small | Indicative of higher chemical reactivity |
Charge Distribution and Electrostatic Potential Surface Analysis
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for electrophilic attack. The fluorine atoms of the difluoromethoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the region around the halogen atoms (the "sigma-hole") would display positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The interplay of these positive and negative regions governs the molecule's intermolecular interactions and reactivity.
Hammett Constants and Substituent Electronic Effects
Table 3: Hammett Constants for Relevant Substituents
| Substituent | σm | σp | Electronic Effect |
| -Br | 0.39 | 0.23 | Electron-withdrawing (inductive) |
| -Cl | 0.37 | 0.23 | Electron-withdrawing (inductive) |
| -OCHF₂ | ~0.31 | ~0.13 | Electron-withdrawing (inductive) |
| -NH₂ | -0.16 | -0.66 | Electron-donating (resonance) |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, rotates, and interacts with its environment.
These simulations could elucidate the flexibility of the difluoromethoxy group and the dynamics of hydrogen bonding between the amino group and solvent molecules. Furthermore, MD simulations are crucial for understanding how these molecules pack in the solid state and for predicting properties like solvation free energy. For halogenated compounds, MD simulations can also shed light on the nature and strength of halogen bonding, a type of non-covalent interaction that can influence crystal packing and ligand-receptor binding.
Reaction Mechanism Prediction and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to predict the pathways of various reactions, such as electrophilic aromatic substitution or nucleophilic substitution.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. For example, calculations could predict whether an incoming electrophile would preferentially attack at the ortho or para position relative to the powerful activating amino group, and how the steric and electronic effects of the other substituents would influence this regioselectivity. Such studies would provide a detailed, atomistic understanding of the reactivity of this complex molecule.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding clinical data)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In the context of drug discovery and materials science, these models are instrumental in predicting the behavior of novel molecules, thereby prioritizing synthetic efforts and reducing experimental costs. For a molecule like this compound, QSAR/QSPR studies can provide insights into its potential biological activities or physical characteristics based on its structural features.
The development of a robust QSAR/QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: These describe the atomic connectivity within the molecule.
Quantum chemical descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and electronic properties, are often employed.
Physicochemical descriptors: Properties like molar refractivity (MR), which is related to the volume and polarizability of the molecule, are also considered.
Once these descriptors are calculated for a series of related compounds, statistical methods like multiple linear regression are used to build a mathematical model that links the descriptors to the observed activity or property. The predictive power of the resulting model is then rigorously evaluated using cross-validation techniques.
To illustrate how such data would be presented, a hypothetical QSAR model for a series of aniline derivatives could be summarized in the following table:
| Descriptor | Coefficient | Standard Error | p-value |
| (Intercept) | 5.678 | 0.432 | <0.001 |
| Molar Refractivity (MR) | 0.012 | 0.003 | 0.002 |
| LUMO Energy | -0.345 | 0.087 | <0.001 |
| Topological Polar Surface Area (TPSA) | -0.025 | 0.009 | 0.015 |
This table is illustrative and does not represent actual experimental data for this compound.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and structural elucidation of newly synthesized compounds. Techniques like Density Functional Theory (DFT) are frequently used to calculate various spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
For a molecule such as this compound, computational methods can predict the chemical shifts of its ¹H and ¹³C NMR spectra. semanticscholar.org These predictions are based on calculating the magnetic shielding of each nucleus within the molecule. The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for this purpose. semanticscholar.org By comparing the computationally predicted spectra with experimentally obtained spectra, the proposed structure of a synthesized compound can be confirmed.
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated computationally. These calculations help in the assignment of the vibrational modes observed in the experimental spectra, providing a deeper understanding of the molecule's structure and bonding.
While specific computational spectroscopic studies for this compound are not publicly documented, the methodology is well-established for similar halogenated and methoxy-substituted anilines. For example, experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline have been conducted using FT-IR, FT-Raman, and DFT analysis. researchgate.net In such studies, the fundamental vibrational frequencies and intensities of the vibrational bands are evaluated using density functional theory. researchgate.net
A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented below to illustrate the application of these computational methods.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (NH₂) | 4.52 | 4.48 |
| ¹³C (C-Br) | 115.8 | 116.2 |
| ¹³C (C-Cl) | 128.3 | 128.7 |
| ¹³C (C-O) | 150.1 | 150.5 |
This table is illustrative and does not represent actual experimental data for this compound.
Reactivity and Derivatization of 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-Bromo-5-chloro-2-(difluoromethoxy)aniline ring is primarily controlled by the strongly activating ortho-, para-directing amino group. masterorganicchemistry.comlumenlearning.com The available positions for substitution are C4 (para to the amino group) and C6 (ortho to the amino group).
Typical EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com Given the existing substitution pattern:
C4-position: This position is para to the activating amino group and meta to the deactivating chloro and difluoromethoxy groups.
C6-position: This position is ortho to the activating amino group but is sterically hindered by the adjacent bulky difluoromethoxy group. It is also ortho to the deactivating bromo group.
Due to the powerful directing effect of the amine and reduced steric hindrance, electrophilic attack is most likely to occur at the C4 position. For instance, nitration would be expected to yield 4-nitro-3-bromo-5-chloro-2-(difluoromethoxy)aniline as the major product.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-bromo-5-chloro-2-(difluoromethoxy)aniline |
| Bromination | Br₂, FeBr₃ | 4,6-Dibromo-3-chloro-2-(difluoromethoxy)aniline (potential for di-substitution) |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-bromo-6-chloro-3-(difluoromethoxy)benzenesulfonic acid |
Nucleophilic Aromatic Substitution Reactions Involving Halogen Moieties
Nucleophilic aromatic substitution (SNA) of aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In this compound, the difluoromethoxy group possesses electron-withdrawing character, which could potentially activate the ring for nucleophilic attack.
However, the potent electron-donating nature of the amino group counteracts this effect, deactivating the ring toward nucleophiles. Consequently, direct SNA reactions to replace the bromo or chloro substituents are generally unfavorable under standard conditions and would likely require harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. nih.gov Palladium-catalyzed coupling reactions are a much more effective method for substituting the halogen atoms on this molecule. researchgate.net
Reactions at the Amino Group (e.g., acylation, diazotization, alkylation)
The primary amino group is a key site for a variety of chemical transformations.
Acylation: The aniline readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)acetamide. This reaction is often used to protect the amino group or to introduce new functionalities.
Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts it into a diazonium salt. google.com This diazonium intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) through subsequent reactions like the Sandmeyer or Schiemann reactions. For example, diazotization followed by reaction with cuprous bromide would replace the amino group with a second bromine atom. wipo.int
Alkylation: The amino group can undergo alkylation. Direct alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are generally preferred. Recent photoinduced methods have also been developed for the difluoroalkylation of anilines. acs.orgnih.gov
Transformations of the Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is known for its high metabolic and chemical stability, which is attributed to the strength of the carbon-fluorine bonds. tcichemicals.commdpi.com This group is generally robust and resistant to transformation under many common reaction conditions. nih.gov While methods exist for the introduction of the difluoromethoxy moiety into molecules, its subsequent chemical modification is challenging and not a common synthetic strategy. mdpi.comrsc.org It typically remains intact during transformations at other positions on the aromatic ring.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The presence of two different halogen atoms makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. nih.gov In palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl > F. This differential reactivity allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond untouched. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. nih.govrsc.org Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base would selectively yield 3-phenyl-5-chloro-2-(difluoromethoxy)aniline. unimib.itresearchgate.net
Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene. This provides a method for C-C bond formation and vinylation of the aromatic ring at the C-Br position.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This would allow for the introduction of an alkynyl substituent at the C-Br position, yielding an alkynyl aniline derivative. rsc.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl halide with an amine. wikipedia.org It could be used to replace the bromine atom with a variety of primary or secondary amines, providing access to complex diamine structures. researchgate.netresearchgate.net
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | 5-Chloro-2-(difluoromethoxy)-3-R-aniline |
| Heck | Alkene (e.g., Styrene) | 3-Styryl-5-chloro-2-(difluoromethoxy)aniline |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-(Alkynyl)-5-chloro-2-(difluoromethoxy)aniline |
| Buchwald-Hartwig | Amine (R¹R²NH) | N-(R¹,R²)-5-chloro-2-(difluoromethoxy)aniline |
Synthesis of Novel Derivatives and Advanced Intermediates
The varied reactivity of this compound allows for its use as a building block for more complex molecules. A synthetic strategy could involve a multi-step sequence to modify the molecule at its different reactive sites.
For instance, a synthetic route could begin with a selective Suzuki coupling at the C-Br position to introduce a new aryl or heteroaryl group. nih.gov The amino group could then be acylated or converted to a diazonium salt for further functionalization. Finally, under more forcing conditions, the remaining C-Cl bond could potentially undergo a second cross-coupling reaction, leading to a highly substituted and complex aniline derivative. The synthesis of pyrazole (B372694) derivatives from bromo-chloro-aniline precursors highlights the utility of such scaffolds in generating biologically active compounds. nih.gov This stepwise functionalization provides a powerful platform for creating libraries of novel compounds for various applications, including medicinal chemistry and materials science.
Applications of 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline and Its Derivatives Strictly Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects
Applications as Synthetic Building Blocks in Organic Synthesis
3-Bromo-5-chloro-2-(difluoromethoxy)aniline serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds. The presence of multiple reactive sites—the amino group and the bromo and chloro substituents—allows for a wide range of chemical transformations. The aniline (B41778) functional group can readily undergo diazotization, acylation, and alkylation reactions, providing a gateway to introduce further complexity. The halogen atoms, particularly the bromine, are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the substituents on the aniline ring influences the regioselectivity of these reactions, making it a predictable and reliable building block. For instance, a closely related compound, 3-bromo-5-chloro-2-fluoroaniline, is a known intermediate in the synthesis of the anticancer drug Encorafenib. This highlights the importance of the 3-bromo-5-chloroaniline (B31250) core in the development of pharmacologically active molecules. Similarly, 3-bromo-5-(trifluoromethyl)aniline (B1272211) is recognized as an intermediate for novel anticancer medicines, further underscoring the significance of this class of compounds in medicinal chemistry. uzh.ch
Table 1: Key Reactions of Substituted Anilines in Organic Synthesis
| Reaction Type | Reagents/Conditions | Product Type |
| Diazotization | NaNO₂, HCl | Diazonium salt, enabling Sandmeyer and related reactions |
| Acylation | Acyl chlorides, anhydrides | Amides |
| Suzuki Coupling | Boronic acids, Pd catalyst, base | Biaryls |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Di- or tri-substituted anilines |
Role in the Development of Agrochemicals
Fluorinated organic molecules play a significant role in the agrochemical industry, often imparting enhanced efficacy, metabolic stability, and favorable environmental profiles to active ingredients. The difluoromethoxy group in this compound is a key feature that makes it an attractive precursor for the synthesis of novel pesticides, including herbicides, insecticides, and fungicides. While specific commercial agrochemicals directly derived from this particular aniline are not prominently documented in publicly available literature, the general strategy of incorporating fluorinated moieties into pesticide molecules is well-established.
The aniline core can be elaborated into various heterocyclic systems that are common in agrochemical active ingredients. The bromo and chloro substituents can be further functionalized to fine-tune the biological activity and physical properties of the final product. The synthetic versatility of halogenated anilines allows for the creation of diverse libraries of compounds for high-throughput screening in the discovery of new agrochemicals.
Potential in Materials Science and Functional Materials
Substituted anilines are foundational components in the synthesis of a range of functional materials, including polymers, liquid crystals, and dyes. The incorporation of halogen atoms and fluorinated groups can significantly influence the properties of these materials. For instance, the high electronegativity and polarity of the difluoromethoxy group can affect the electronic properties, thermal stability, and solubility of polymers derived from this compound.
In the realm of dyes, the aniline moiety can be diazotized and coupled with various aromatic compounds to produce azo dyes. The specific substituents on the aniline ring would be expected to modulate the color and fastness properties of the resulting dyes. While direct applications of this compound in this area are not widely reported, the fundamental principles of dye chemistry suggest its potential as a precursor.
Table 2: Potential Influence of Substituents on Material Properties
| Substituent | Potential Effect on Polymer/Dye Properties |
| Bromine/Chlorine | Increased refractive index, flame retardancy, potential for further functionalization. |
| Difluoromethoxy Group | Enhanced thermal stability, altered electronic properties, modified solubility. |
| Aniline Group | Reactive site for polymerization, key component in azo dye formation. |
Utilization in Ligand Design for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. Substituted anilines can serve as precursors for the synthesis of ligands for transition metal catalysts. The amino group can be functionalized to create multidentate ligands that can coordinate with metal centers. The electronic properties of the aniline ring, influenced by the bromo, chloro, and difluoromethoxy substituents, can in turn affect the catalytic activity of the resulting metal complex.
For example, ligands derived from anilines can be employed in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic environment created by the substituents on the aniline-based ligand can control the selectivity and efficiency of the catalytic process. While there is no specific documentation of this compound being used for this purpose, its structure presents an opportunity for the design of new ligands with potentially unique catalytic properties.
Applications in Advanced Chemical Reagents and Intermediates
Beyond its role as a building block for specific target molecules, this compound can also be considered an advanced chemical intermediate. Its multifunctional nature allows for its use in the synthesis of other complex reagents. For example, it could be converted into an organometallic reagent, such as a Grignard or organolithium species, by halogen-metal exchange, which would then be used in a variety of subsequent reactions.
The presence of the difluoromethoxy group makes it a valuable tool for introducing this fluorinated moiety into other molecules, a process that can be challenging to achieve through other synthetic routes. As the demand for complex and highly functionalized molecules grows in various sectors of the chemical industry, the importance of versatile and strategically substituted intermediates like this compound is likely to increase.
Environmental Fate and Degradation Studies of 3 Bromo 5 Chloro 2 Difluoromethoxy Aniline Focus on Environmental Processes, Not Human Safety/toxicity
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of aromatic compounds in the environment. For halogenated anilines, the cleavage of the carbon-halogen bond is a key photochemical reaction. The energy of the C-X bond (where X is a halogen) decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-bromine bond in 3-Bromo-5-chloro-2-(difluoromethoxy)aniline is expected to be more susceptible to photolytic cleavage than the carbon-chlorine bond.
Studies on p-halogenated anilines have shown that upon UV irradiation, the triplet excited state of the molecule can lead to the homolytic cleavage of the carbon-halogen bond, forming a p-aminophenyl radical and a halogen radical. The yield of this bond cleavage increases with the decreasing bond dissociation energy, suggesting that debromination would be more favorable than dechlorination for this compound. The presence of the difluoromethoxy group, an electron-withdrawing substituent, may also influence the photochemical reactivity of the aniline (B41778) ring. Furthermore, the presence of photosensitizers in natural waters can accelerate the photodegradation of halogenated compounds.
Biodegradation Mechanisms and Microbial Dehalogenation
The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic pathways to break down these often persistent molecules. nih.govbohrium.com For halogenated anilines, both aerobic and anaerobic degradation pathways have been identified. researchgate.netnih.gov
Under aerobic conditions, the initial step often involves dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the formation of halogenated catechols. nih.gov Subsequent ring cleavage and further degradation can then occur. The removal of halogen substituents, or dehalogenation, is a crucial step and can happen either before or after the aromatic ring is cleaved. nih.gov
Under anaerobic conditions, reductive dehalogenation is a prominent mechanism where a halogen atom is replaced by a hydrogen atom. nih.gov This process is particularly important for highly halogenated compounds. Another identified anaerobic pathway for halogenated anilines is reductive deamination, where the amino group is removed, leading to the formation of a dihalobenzene intermediate. oup.comnih.gov This has been observed in the degradation of 3,4-dihaloanilines by Rhodococcus sp. oup.com It is plausible that this compound could undergo similar microbial transformations, with the potential for both debromination and dechlorination. Several bacterial strains, including Pseudomonas, Stenotrophomonas, Bacillus, and Alkalihalobacillus species, have been identified for their ability to degrade various halogenated anilines. ekb.egekb.eg
The general microbial degradation of halogenated aromatics can be conceptualized in three stages: an upper pathway that modifies substituents on the aromatic ring, a middle pathway that involves dehalogenation and ring activation, and a lower pathway that funnels the intermediates into central metabolism. nih.govresearchgate.net
Hydrolytic Stability and Degradation in Aqueous Environments
The carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis unless activated by other functional groups on the ring. The hydrolysis of unactivated haloaromatic compounds typically requires high temperatures and the presence of strong bases. google.com Therefore, under typical environmental pH and temperature conditions, direct hydrolysis of the bromo and chloro substituents is expected to be a slow process.
Adsorption and Mobility in Environmental Compartments
The mobility of this compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Koc) is a key parameter used to predict the partitioning of a chemical between solid and solution phases in the soil. chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility. chemsafetypro.com
For aniline and its derivatives, adsorption to soil is influenced by several factors, including soil organic matter content, clay content, and pH. nih.gov The amino group of aniline can become protonated at lower pH values, leading to electrostatic attraction to negatively charged soil colloids. The halogen and difluoromethoxy substituents on this compound will also influence its polarity and hydrophobicity, thereby affecting its adsorption behavior. Generally, an increase in halogenation can lead to higher hydrophobicity and stronger adsorption to soil organic matter. researchgate.net Therefore, it is anticipated that this compound will exhibit moderate to low mobility in soils with significant organic matter and clay content.
Table 1: Factors Influencing the Adsorption and Mobility of Halogenated Anilines
| Soil Property | Influence on Adsorption | Effect on Mobility |
| Organic Matter Content | Increases adsorption through hydrophobic interactions | Decreases mobility |
| Clay Content | Increases adsorption through surface interactions and potential cation exchange | Decreases mobility |
| Soil pH | Lower pH can lead to protonation of the amine group, increasing electrostatic adsorption | Can decrease mobility at lower pH |
| Presence of Metal Oxides | Can contribute to adsorption through surface complexation | Can decrease mobility |
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in environmental matrices such as water and soil require sensitive and selective analytical methods. Given its structure as a halogenated aromatic amine, established methods for similar compounds are applicable.
Gas Chromatography (GC) coupled with selective detectors is a common technique for the analysis of volatile and semi-volatile organic compounds. For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity. mdpi.com However, derivatization of the amine group is often necessary to improve chromatographic performance and reduce peak tailing. researchgate.net Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification and quantification, with techniques like single-ion monitoring (SIM) and multiple reaction monitoring (MRM) enhancing selectivity and sensitivity. nih.govresearchgate.net
Liquid Chromatography (LC) is well-suited for the analysis of polar and thermally labile compounds, and often does not require derivatization. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level detection of halogenated anilines in complex environmental samples. nih.govnih.gov This technique offers excellent sensitivity and selectivity, allowing for the reliable quantification of the target analyte in various environmental matrices. researchgate.net Sample preparation for both GC and LC methods typically involves an extraction step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. nih.gov
Table 2: Common Analytical Techniques for Halogenated Anilines
| Technique | Detector | Common Application | Advantages |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Analysis of halogenated compounds | High sensitivity to halogens |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Identification and quantification | High selectivity and structural information |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) or UV Detector | General analysis | No derivatization often needed |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Trace-level analysis in complex matrices | High sensitivity and selectivity |
Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of complex aniline (B41778) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing 3-Bromo-5-chloro-2-(difluoromethoxy)aniline and its analogs lies in the development of more sustainable and efficient methodologies.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. For the synthesis of halogenated and fluorinated anilines, biocatalytic approaches offer high selectivity and milder reaction conditions. nih.govnih.gov Future research could focus on identifying or engineering enzymes, such as nitroreductases, for the selective reduction of a corresponding nitroaromatic precursor to this compound. nih.gov This enzymatic approach would circumvent the need for harsh reducing agents and high pressures often associated with traditional catalytic hydrogenations. Furthermore, the development of enzymatic platforms for the oxidative amination of corresponding cyclohexanone (B45756) precursors could provide a novel and sustainable route to this aniline derivative. nih.gov
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-O bonds under mild conditions. nih.govnih.gov The introduction of the difluoromethoxy group onto a bromo-chloro-aniline scaffold could potentially be achieved through a photocatalytic C-H difluoromethoxylation. nih.gov This approach would represent a more atom-economical and sustainable alternative to traditional methods that often require pre-functionalized substrates and harsh reagents.
Advanced Computational Prediction of Reactivity and Properties
Computational chemistry offers invaluable insights into the intrinsic properties and reactivity of molecules, guiding experimental design and accelerating the discovery of new applications. For this compound, advanced computational methods can provide a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a range of properties for this compound, including its electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is crucial for predicting its reactivity in various chemical transformations. By modeling reaction pathways and transition states, DFT can help in optimizing reaction conditions and predicting the regioselectivity of further functionalization.
Quantitative Structure-Activity Relationship (QSAR) Models: While often associated with biological activity, QSAR models can also be developed to predict the physicochemical properties and performance of molecules in non-biological contexts. For instance, QSAR studies could be conducted on a library of aniline derivatives, including this compound, to correlate their structural features with properties relevant to materials science or agrochemical applications.
Discovery of New Application Domains (excluding clinical/pharmacological)
While this compound is a known intermediate in pharmaceutical synthesis, its unique substitution pattern suggests potential for applications in other fields.
Materials Science: The presence of bromine, chlorine, and a difluoromethoxy group can impart specific properties to organic materials. For example, halogenated aromatic compounds can exhibit interesting electronic and photophysical properties. Future research could explore the incorporation of this compound as a building block in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The high halogen content might also make it a candidate for flame-retardant materials.
Agrochemicals: The aniline scaffold is prevalent in many agrochemicals. High-throughput screening of a library of derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides. tus.ac.jp The specific combination of substituents may lead to novel modes of action or improved efficacy against resistant pests.
Development of High-Throughput Screening Methodologies for Derivative Synthesis
The exploration of new applications for this compound will be greatly accelerated by the ability to rapidly synthesize and screen libraries of its derivatives.
Automated Synthesis Platforms: The development of automated platforms for organic synthesis allows for the rapid generation of compound libraries. chemrxiv.orgnih.gov An automated system could be programmed to perform a variety of reactions on the this compound core, such as N-alkylation, acylation, or cross-coupling reactions, to produce a diverse set of derivatives. chemrxiv.org This would enable the efficient exploration of the chemical space around this scaffold.
High-Throughput Reaction Optimization: High-throughput experimentation (HTE) can be used to quickly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for the synthesis of this compound derivatives. chemrxiv.org This is particularly valuable for developing novel and challenging transformations. By combining automated synthesis with high-throughput screening, researchers can significantly accelerate the discovery of new compounds with desired properties for various applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-2-(difluoromethoxy)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example:
Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce bromine at the 3-position of an aniline precursor.
Chlorination : Chlorine or chlorinating agents (e.g., Cl2/FeCl3) target the 5-position.
Difluoromethoxy Installation : A nucleophilic substitution reaction with difluoromethylating reagents (e.g., ClCF2OAg) under inert conditions .
- Key Variables : Temperature (0–60°C), solvent polarity (DMF or THF), and catalyst choice (e.g., K2CO3) critically affect regioselectivity and side-product formation.
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions via chemical shifts (e.g., difluoromethoxy at δ ~85 ppm in <sup>19</sup>F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (m/z 272.47) and isotopic patterns for Br/Cl .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve steric effects from bulky substituents .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo, chloro, and difluoromethoxy groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 3-bromo and 5-chloro groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 4-position.
- Electronic Effects : The electron-withdrawing difluoromethoxy group deactivates the ring, favoring nucleophilic substitution at meta/para positions. Computational modeling (DFT) predicts reactive sites using Fukui indices .
Q. What strategies mitigate contradictions in stability data for halogenated anilines under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures. Store at -20°C under nitrogen to prevent oxidation.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials and stabilizers (e.g., BHT) reduce radical formation .
Q. How can computational models predict biological interactions of this compound with enzymes like cytochrome P450?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model binding affinities to active sites, leveraging the compound’s halogen bonds and π-π stacking potential.
- ADMET Prediction : SwissADME or ProTox-II assess metabolic pathways (e.g., demethylation via CYP450) and toxicity risks .
Experimental Design & Data Analysis
Q. What protocols optimize catalytic amination of this compound for pharmaceutical intermediates?
- Methodological Answer :
- Catalyst Screening : Test Pd/XPhos or Buchwald-Hartwig conditions with varying bases (Cs2CO3 vs. t-BuONa) to maximize C–N coupling efficiency.
- Kinetic Analysis : Monitor reaction progress via HPLC, adjusting ligand ratios to suppress dehalogenation side reactions .
Q. How to resolve discrepancies in spectroscopic data when synthesizing derivatives via nucleophilic aromatic substitution?
- Methodological Answer :
- Isotopic Labeling : Use <sup>15</sup>N or <sup>18</sup>O isotopes to trace substitution pathways.
- In Situ Monitoring : ReactIR or <sup>19</sup>F NMR tracks intermediate formation in real time .
Comparative Analysis
Q. How does this compound compare to analogs like 3-chloro-2-(difluoroethoxy)aniline in agrochemical applications?
- Methodological Answer :
- Bioactivity Screening : Compare IC50 values against pest enzymes (e.g., acetylcholinesterase) in vitro.
- Lipophilicity : Measure logP values (HPLC) to assess membrane permeability differences due to the difluoromethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
